molecular formula C13H16N2O2S B2768888 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile CAS No. 1041515-38-1

2-[(Piperidine-1-sulfonyl)methyl]benzonitrile

Cat. No.: B2768888
CAS No.: 1041515-38-1
M. Wt: 264.34
InChI Key: QVRJNPJNNWRTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Piperidine-1-sulfonyl)methyl]benzonitrile is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 g/mol . It is characterized by the presence of a piperidine ring, a sulfonyl group, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of a benzonitrile group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidine-1-sulfonyl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Piperidine-1-sulfonyl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(Piperidine-1-sulfonyl)methyl]benzamide: Similar structure but with an amide group instead of a nitrile.

    2-[(Piperidine-1-sulfonyl)methyl]phenol: Contains a phenol group instead of a nitrile.

    2-[(Piperidine-1-sulfonyl)methyl]benzoic acid: Features a carboxylic acid group instead of a nitrile.

Uniqueness

2-[(Piperidine-1-sulfonyl)methyl]benzonitrile is unique due to the presence of both a sulfonyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(piperidin-1-ylsulfonylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c14-10-12-6-2-3-7-13(12)11-18(16,17)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRJNPJNNWRTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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